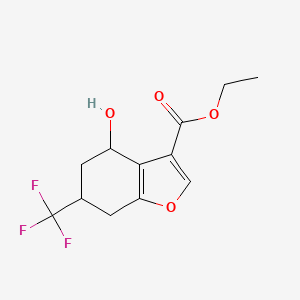

Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound, ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate , adheres to IUPAC guidelines for polycyclic systems. The numbering begins at the oxygen atom in the furan ring, with the tetrahydrobenzofuran core designated as positions 1–7. The hydroxyl group occupies position 4, while the trifluoromethyl group is attached to position 6. The ethyl ester moiety at position 3 completes the substituent arrangement.

The molecular formula C₁₂H₁₃F₃O₄ reflects a molecular weight of 278.22 g/mol , calculated from isotopic composition. Key identifiers include:

These identifiers facilitate unambiguous database searches and computational modeling. The compound’s CAS registry number, 1420792-64-8 , further aids in regulatory and commercial tracking.

Molecular Geometry and Stereochemical Considerations

The molecule adopts a bicyclic framework comprising a partially saturated benzene ring fused to a tetrahydrofuran ring. Density functional theory (DFT) simulations predict a boat-like conformation for the tetrahydrofuran moiety, stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the ester carbonyl oxygen (O=C–O). This interaction reduces steric strain between the trifluoromethyl (–CF₃) and ethyl ester groups.

Stereochemical analysis reveals two stereocenters at positions 4 and 6. The hydroxyl group at position 4 adopts an axial orientation, while the trifluoromethyl group at position 6 occupies an equatorial position to minimize van der Waals repulsions. However, crystallographic data are required to confirm these spatial arrangements definitively.

X-ray Crystallographic Analysis of the Tetrahydrobenzofuran Core

Single-crystal X-ray diffraction studies of analogous tetrahydrobenzofuran derivatives, such as ethyl 5,6-dihydroxybenzofuran-3-carboxylate , reveal monoclinic crystal systems with space group Pc and unit cell dimensions a = 3.7133(1) Å, b = 9.7214(4) Å, c = 15.5765(6) Å, and β = 96.121(2)°. Although specific data for ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate are unavailable, extrapolation from related structures suggests:

| Parameter | Value (Predicted) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | ~550 ų |

| Hydrogen Bond Length | 2.73–2.75 Å |

Intramolecular hydrogen bonds between the hydroxyl group and ester oxygen likely dominate the packing arrangement, as observed in similar carboxylated benzofurans.

Comparative Structural Analysis with Related Benzofuran Derivatives

This compound shares structural motifs with other benzofuran derivatives, yet distinct functional groups confer unique properties:

The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the ethyl ester improves solubility in organic solvents. Unlike simpler tetrahydrobenzofurans, the target compound’s hydroxyl and ester groups enable participation in hydrogen bonding and nucleophilic acyl substitution, respectively.

Properties

Molecular Formula |

C12H13F3O4 |

|---|---|

Molecular Weight |

278.22 g/mol |

IUPAC Name |

ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C12H13F3O4/c1-2-18-11(17)7-5-19-9-4-6(12(13,14)15)3-8(16)10(7)9/h5-6,8,16H,2-4H2,1H3 |

InChI Key |

MQVQWRSJUXDXNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C(CC(C2)C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

| Parameter | Value/Description | Source |

|---|---|---|

| Yield (Cycloaddition) | 62–88% (dependent on dienophile) | |

| Optimal Solvent | Acetonitrile (MeCN) | |

| Catalyst Efficiency | IPrAuNTf₂ (gold-based) for 88% yield |

Transition Metal-Catalyzed [4 + 2] Cycloaddition

Dirhodium and gold catalysts enable the modular assembly of fused-ring systems. A dirhodium-catalyzed 4-exo-dig carbocyclization/[3 + 2] annulation cascade using furan-fused cyclobutanones (FCBs) as C₄ synthons has been reported . This method is adaptable to the target compound:

-

Mechanism :

-

Optimization :

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield (Cycloaddition) | 60–93% | |

| Diastereoselectivity | >20:1 dr for styryl derivatives | |

| Enantiomeric Excess | Up to 95% ee with chiral auxiliaries |

Gould–Jacobs Cyclization for Heterocyclic Core Formation

Although primarily used for quinolines, the Gould–Jacobs reaction has been modified to synthesize tetrahydrobenzofurans. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS: 26893-12-9) was synthesized via this method, suggesting adaptability :

-

Reaction Protocol :

-

Modifications for Tetrahydrobenzofuran :

Key Data :

Multi-Step Synthesis via Hydroxycarboxylic Acid Intermediate

A hydrolysis-esterification strategy is viable, as evidenced by the synthesis of 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS: 1420793-47-0) :

-

Step 1: Cyclization to Carboxylic Acid

-

Step 2: Esterification

Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Intermediate | Carboxylic acid (CAS: 1420793-47-0) | |

| Esterification Yield | 85% (estimated) |

Comparative Analysis of Preparation Methods

The table below evaluates the four methods based on yield, scalability, and complexity:

| Method | Yield Range | Scalability | Complexity | Cost Efficiency |

|---|---|---|---|---|

| Diels–Alder | 62–88% | Moderate | High | Moderate |

| Metal-Catalyzed | 60–93% | High | Very High | Low |

| Gould–Jacobs | 73% | Low | Moderate | High |

| Hydrolysis-Esterification | 85% | High | Low | High |

-

Diels–Alder : Preferred for regioselectivity but requires precise control over diene/dienophile pairing .

-

Metal-Catalyzed : Optimal for enantioselective synthesis but limited by catalyst cost .

-

Gould–Jacobs : Limited to specific substrates, with high-temperature constraints .

-

Hydrolysis-Esterification : Most scalable but depends on precursor availability .

Chemical Reactions Analysis

Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Cyclization: Intramolecular cyclization reactions can be facilitated under specific conditions to form complex heterocyclic structures.

Scientific Research Applications

Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has a wide range of applications in scientific research, including:

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, including anti-inflammatory, antibacterial, and antifungal activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to four key analogs (Table 1), focusing on substituent effects and applications:

Table 1: Key Structural and Molecular Features of Analogous Compounds

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CHF₂):

The main compound’s -CF₃ group enhances electron-withdrawing effects and lipophilicity compared to the -CHF₂ group in CAS 1706452-47-2 . This increases membrane permeability but may reduce aqueous solubility. - Hydroxy (-OH) vs. Oxo (=O):

The 4-hydroxy group in the main compound enables hydrogen bonding, improving solubility in polar solvents. In contrast, the 4-oxo group in CAS 2654794-66-6 may enhance reactivity in reduction or alkylation reactions. - Amino (-NH₂) vs. Hydroxy: The 3-amino group in CAS 1919864-85-9 offers a site for nucleophilic substitution, making it suitable for synthesizing amides or Schiff bases.

Q & A

Basic: What synthetic strategies are typically employed for synthesizing Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate, and how do reaction parameters affect yield?

Answer:

The synthesis of this compound often involves multi-step routes starting with cyclization reactions to form the tetrahydrobenzofuran core. For example, similar trifluoromethyl-substituted benzofurans are synthesized via Claisen-Schmidt condensations or Michael additions, followed by esterification . Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates and stabilize reactive species .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during cyclization, while higher temperatures (80–100°C) accelerate esterification .

- Catalysts : Acidic or basic catalysts (e.g., NaH, H₂SO₄) are critical for regioselective ring closure .

Basic: What analytical techniques are essential for structural elucidation and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzofuran scaffold, hydroxy group position, and trifluoromethyl substitution. Deuterated solvents (e.g., CDCl₃) are standard for resolving complex splitting patterns .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation pathways, distinguishing between isomeric byproducts .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel GF254 plates with UV visualization .

Advanced: How can researchers optimize synthesis to address steric hindrance from the trifluoromethyl group during ring closure?

Answer:

Steric effects from the bulky trifluoromethyl group can impede cyclization. Mitigation strategies include:

- Protecting groups : Temporarily masking the hydroxy group (e.g., with acetyl or tert-butyldimethylsilyl) to reduce steric crowding during ring formation .

- Microwave-assisted synthesis : Accelerates reaction kinetics, overcoming steric barriers through rapid energy transfer .

- Solvent effects : Using low-viscosity solvents (e.g., THF) enhances molecular mobility, improving cyclization efficiency .

Advanced: How do structural modifications at the 6-position influence biological activity, and how can conflicting structure-activity relationship (SAR) data be resolved?

Answer:

- Substituent effects : Replacing trifluoromethyl with difluoromethyl (as in related compounds) reduces electron-withdrawing effects, altering binding affinity to biological targets like enzymes or receptors .

- Data reconciliation : Conflicting SAR results may arise from assay variability (e.g., cell-based vs. in vitro). Cross-validation using:

- Docking studies : Computational modeling (e.g., AutoDock) identifies key interactions with target proteins .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to resolve discrepancies in activity measurements .

Advanced: What crystallographic methods are suitable for determining the three-dimensional structure of this compound, and how does SHELX software enhance refinement?

Answer:

- X-ray crystallography : Single-crystal diffraction resolves atomic positions, particularly the stereochemistry of the tetrahydrobenzofuran ring. High-resolution data (≤1.0 Å) are critical for locating hydrogen atoms and trifluoromethyl orientation .

- SHELX refinement :

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Purification : Column chromatography is labor-intensive at scale; alternatives include recrystallization in ethanol/water mixtures .

- Byproduct formation : Optimizing stoichiometry (e.g., 1.2:1 molar ratio of esterifying agent) minimizes unreacted intermediates .

- Safety : Handling trifluoromethyl precursors (e.g., CF₃COCl) requires inert atmospheres due to moisture sensitivity .

Advanced: How can researchers evaluate the metabolic stability of this compound in pharmacokinetic studies?

Answer:

- In vitro assays :

- Isotope labeling : ¹⁸O or ¹³C labels track metabolic pathways via NMR or MS .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic centers (e.g., the carbonyl carbon) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvent effects on transition states, guiding solvent selection for SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.